2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Overview
Description
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with a 4-chlorophenyl group and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile stands out due to its unique combination of a 4-chlorophenyl group and an acetonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS No. 17969-48-1) is a thiazole derivative that has attracted attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's structure comprises a thiazole ring substituted with a chlorophenyl group and a nitrile functional group, which may contribute to its biological efficacy.
- Molecular Formula : C₁₁H₇ClN₂S
- Molecular Weight : 234.71 g/mol
- Melting Point : 124–126 °C
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Candida albicans | 0.15 |
This compound has shown stronger activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It was particularly effective against Candida species, with reported MIC values ranging from 0.10 to 0.20 µg/mL. The compound's mechanism likely involves disrupting fungal cell wall synthesis or function .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, with IC50 values typically in the low micromolar range (10–30 µM). This activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control agents like Ciprofloxacin .
Research Findings: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives has revealed that substituents on the aromatic ring significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial potency of the compound .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECOBIWITUICNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352494 | |
Record name | [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17969-48-1 | |
Record name | [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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